Product packaging for Decahydronaphthalen-1-yl phenylcarbamate(Cat. No.:CAS No. 93477-80-6)

Decahydronaphthalen-1-yl phenylcarbamate

Cat. No.: B15064226
CAS No.: 93477-80-6
M. Wt: 273.37 g/mol
InChI Key: ALCBPTBNAKYVBG-UHFFFAOYSA-N
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Description

Decahydronaphthalen-1-yl phenylcarbamate is an organic compound with the CAS registry number 93477-80-6 . Its molecular formula is C17H23NO2, and it has a molecular weight of 273.37 g/mol . As a carbamate ester derivative, this chemical is offered for use in research and development settings. Carbamate compounds are a significant class in medicinal and organic chemistry, often investigated for their biological activities and as intermediates in the synthesis of more complex molecules. For instance, various phenylcarbamate derivatives are studied as impurities or intermediates in pharmaceutical development, such as Duloxetine Phenyl Carbamate . Similarly, carbamate structures are present in compounds patented for potential therapeutic applications, including as inhibitors of enzymes like dihydroceramide desaturase for treating diseases or in agents designed for androgen receptor degradation . Researchers may value this specific compound as a building block or precursor in synthetic chemistry or for exploring its potential biochemical properties. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO2 B15064226 Decahydronaphthalen-1-yl phenylcarbamate CAS No. 93477-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93477-80-6

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl N-phenylcarbamate

InChI

InChI=1S/C17H23NO2/c19-17(18-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-3,9-10,13,15-16H,4-8,11-12H2,(H,18,19)

InChI Key

ALCBPTBNAKYVBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2OC(=O)NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Decahydronaphthalen 1 Yl Phenylcarbamate and Analogues

Strategic Approaches to the Decahydronaphthalene (B1670005) Moiety Functionalization

The crucial precursor for the final carbamoylation step is decahydronaphthalen-1-ol. The stereochemical outcome of the synthesis of this alcohol is paramount. The decalin ring system's two fused cyclohexane (B81311) rings can be joined in a cis or trans configuration, and the hydroxyl group can be positioned axially or equatorially, leading to multiple possible diastereomers.

The synthesis typically begins with the hydrogenation of naphthalene (B1677914) or its partially hydrogenated precursor, tetralin. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the ratio of cis- and trans-decalin products. chemicalbook.com For instance, the hydrogenation of tetralin at low pressure with a rhodium catalyst has been used to produce products rich in the cis isomer. chemicalbook.com The trans isomer is conformationally rigid, whereas the cis isomer can undergo a chair flip. wikipedia.org

Once the desired decahydronaphthalene scaffold is obtained, the hydroxyl group must be introduced at the C1 position. A common method to achieve this is the hydroboration-oxidation of the corresponding olefin, Δ¹,⁹-octalin. This reaction proceeds via an anti-Markovnikov addition, placing the hydroxyl group at the desired position. The stereochemistry of the alcohol (syn vs. anti-addition) can be controlled by the choice of borane (B79455) reagent and reaction conditions.

Table 1: Selected Methods for Decahydronaphthalen-1-ol Synthesis This table is generated based on established chemical principles for illustrative purposes.

Starting MaterialReagentsKey TransformationStereochemical Aspect
NaphthaleneH₂, Catalyst (e.g., Rh, Pt)HydrogenationControl of cis/trans decalin ratio
Δ¹,⁹-Octalin1. BH₃·THF2. H₂O₂, NaOHHydroboration-OxidationAnti-Markovnikov, syn-addition
Decahydronaphthalen-1-oneNaBH₄ or LiAlH₄Ketone ReductionAxial vs. equatorial alcohol formation

Development of Novel Carbocyclic Ring Systems Preceding Carbamate (B1207046) Formation

While the decahydronaphthalene core is central, broader synthetic strategies involve the development of diverse carbocyclic systems prior to the introduction of the carbamate functionality. These approaches focus on building molecular complexity and introducing specific functionalities in a controlled manner. Methodologies such as intramolecular cyclization reactions are powerful tools for rapidly constructing complex scaffolds. nih.gov For example, electrophile-mediated cyclization of aryl-tethered alkynes can produce functionalized dihydronaphthalene systems, which can be subsequently hydrogenated to the decalin core. nih.gov

Furthermore, cyclization/ring expansion (CRE) cascade reactions represent a modern strategy for synthesizing medium-sized and macrocyclic rings without requiring high-dilution conditions. acs.org Such strategies, while not directly reported for decahydronaphthalen-1-yl phenylcarbamate, illustrate the advanced synthetic thinking aimed at creating complex carbocyclic precursors efficiently. These methods allow for modular assembly, where different fragments can be combined to generate a library of diverse carbocyclic structures that could then be converted into their corresponding carbamates.

Phenylcarbamate Formation Routes

The final step in the synthesis is the formation of the phenylcarbamate linkage by coupling decahydronaphthalen-1-ol with a phenylcarbamoyl moiety. Several distinct methods exist, ranging from traditional isocyanate-based reactions to more modern phosgene-free and catalytic approaches.

The most direct and widely used method for synthesizing carbamates from alcohols is the reaction with an isocyanate. In this case, decahydronaphthalen-1-ol is treated with phenyl isocyanate. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group.

This reaction is typically high-yielding and can be performed under mild conditions, often with the addition of a base catalyst such as triethylamine (B128534) or pyridine (B92270) to facilitate the reaction. A related approach involves reacting the alcohol with chlorosulfonyl isocyanate, followed by hydrolysis, to yield the carbamate. google.com Theoretical studies have shown that the aminolysis of phenyl N-phenylcarbamate can proceed through an isocyanate intermediate, highlighting the centrality of this reactive species in carbamate chemistry. nih.gov

Table 2: Isocyanate-Based Carbamate Synthesis Conditions This table is generated based on common laboratory practices for illustrative purposes.

Alcohol PrecursorReagentCatalystSolventTypical Temperature
Decahydronaphthalen-1-olPhenyl isocyanateTriethylamineDichloromethaneRoom Temperature
Decahydronaphthalen-1-olPhenyl isocyanateNoneToluene40-60 °C
Protected DiolChlorosulfonyl isocyanatePyridineTetrahydrofuran0-5 °C

Phosgene-Free Carbamoylation Techniques for this compound Synthesis

Growing environmental and safety concerns have driven the development of synthetic routes that avoid the use of highly toxic phosgene (B1210022) and its derivatives, including isocyanates. uantwerpen.be These "phosgene-free" methods utilize alternative C1 carbonyl sources.

One prominent approach is the reaction of an alcohol with urea (B33335) or a substituted urea in the presence of a catalyst. For instance, the reaction of phenylurea with an alcohol can produce the corresponding phenyl carbamate. researchgate.netpsu.edu Another green alternative involves the use of dimethyl carbonate (DMC) as a carbonylating agent. uantwerpen.be The reaction of decahydronaphthalen-1-ol with DMC, typically catalyzed by a base, would yield the target carbamate with methanol (B129727) as the only byproduct.

Direct carboxylation using carbon dioxide (CO₂) is another attractive phosgene-free strategy. This involves a three-component coupling of an amine, CO₂, and an alkyl halide, or the direct reaction of CO₂ with an alcohol and an amine under specific catalytic conditions. nih.govorganic-chemistry.org

Table 3: Comparison of Phosgene-Free Carbamoylation Methods This table is generated from data in the cited literature for illustrative purposes.

Carbonyl SourceReactantsKey AdvantagesReference
Urea/PhenylureaAlcohol, PhenylureaAvoids phosgene, readily available starting materials researchgate.netresearchgate.net
Dimethyl Carbonate (DMC)Alcohol, Aniline (B41778), DMCGreen reagent, methanol is the only byproduct uantwerpen.beresearchgate.net
Carbon Dioxide (CO₂)Alcohol, Aniline, CO₂Utilizes a renewable C1 source, environmentally benign nih.govresearchgate.net

Catalytic Methods in Phenylcarbamate Bond Formation

Catalysis is integral to many modern carbamate synthesis methods, particularly the phosgene-free routes, to enhance reaction rates and selectivity. A wide range of catalysts have been explored.

For routes involving urea or dimethyl carbonate, both acid and base catalysts can be employed. For example, the reaction of phenylurea with methanol to form methyl N-phenyl carbamate was found to be significantly enhanced by basic catalysts, while acidic catalysts promoted side reactions. researchgate.netpsu.edu Zeolite-based catalysts, such as KNO₃ modified zeolite HY, have also shown good performance in the one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol. researchgate.net

Metal catalysts are also widely used. Zinc compounds, such as ZnCl₂, have been shown to effectively catalyze the reaction of aniline with methyl carbamate to produce methyl N-phenyl carbamate. researchgate.net Palladium complexes are effective in the oxidative carbonylation of amines, which is an alternative route to carbamates. researchgate.net These catalytic systems offer milder reaction conditions and can provide high yields and selectivities, making them attractive for complex molecule synthesis.

Asymmetric Synthesis and Chiral Induction in this compound Preparation

The biological and material properties of chiral molecules are often dictated by their specific three-dimensional arrangement. Consequently, the development of synthetic routes that allow for the selective formation of a single desired stereoisomer is of paramount importance. This section explores the enantioselective and diastereoselective strategies for the synthesis of this compound.

Enantioselective Approaches to Chiral Decahydronaphthalen-1-yl Scaffolds

The synthesis of enantiomerically pure or enriched this compound hinges on the preparation of the chiral decahydronaphthalen-1-ol precursor. Two primary strategies for achieving this are the asymmetric reduction of a prochiral ketone and the organocatalytic construction of the chiral decalin framework.

Asymmetric Hydrogenation and Transfer Hydrogenation:

A prominent route to chiral decahydronaphthalen-1-ols involves the asymmetric reduction of α-tetralone. Asymmetric transfer hydrogenation has proven to be a highly effective method. For instance, the reduction of 1-tetralone (B52770) using a ruthenium catalyst in conjunction with a chiral ligand can yield the corresponding alcohol with high enantiomeric excess. One study reported that the use of a specific ruthenium complex in isopropanol (B130326) at room temperature afforded the product in excellent conversion and up to 98% enantiomeric excess (ee). The high level of stereocontrol is attributed to the formation of a well-defined chiral environment around the metal center, which directs the hydride transfer to one of the prochiral faces of the ketone.

Organocatalytic Domino Reactions:

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclic systems. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for building the decalin scaffold with high stereocontrol. For example, the reaction of cyclic enones with various reaction partners in the presence of a chiral amine catalyst can lead to the formation of highly substituted chiral decalin derivatives in a single step. These reactions often proceed with excellent diastereo- and enantioselectivity, with reported enantiomeric excesses frequently exceeding 99%. While these methods typically yield more complex decalin structures, they highlight the potential of organocatalysis to construct the core scaffold with defined stereochemistry.

Table 1: Enantioselective Synthesis of Chiral Decalin Precursors

Precursor Method Catalyst Solvent Yield (%) ee (%)
1-Tetralol Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol Isopropanol >95 up to 98
Substituted Decalin Organocatalytic Domino Reaction Chiral Proline Derivative Various Good to Excellent >99

Diastereoselective Synthesis of this compound Stereoisomers

Once a chiral, enantiomerically enriched decahydronaphthalen-1-ol is obtained, the subsequent formation of the phenylcarbamate can proceed with diastereoselectivity. The inherent chirality of the alcohol can influence the approach of the phenyl isocyanate, leading to a preferential formation of one diastereomer over the other.

The reaction of a chiral secondary alcohol with an isocyanate proceeds through a nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the isocyanate. The transition state of this reaction is influenced by the steric environment around the hydroxyl group. The different stereoisomers of decahydronaphthalen-1-ol (e.g., cis vs. trans, and their respective enantiomers) will present different steric hindrances to the incoming phenyl isocyanate. This difference in steric accessibility can lead to different reaction rates for the formation of the possible diastereomeric carbamates, resulting in a diastereomeric excess (de).

While specific data for the diastereoselective carbamoylation of decahydronaphthalen-1-ol isomers is not extensively reported, studies on similar chiral secondary alcohols have demonstrated that the stereochemical outcome is highly dependent on the substrate's conformation and the reaction conditions. The choice of solvent and the presence of a catalyst can also play a role in modulating the diastereoselectivity of the carbamate formation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Use of Greener Reagents and Catalysts:

Solvent-Free Synthesis:

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, simplify purification processes, and lower the environmental impact. The synthesis of carbamates can often be conducted under solvent-free conditions, particularly when the reactants are liquids. This approach is not only environmentally friendly but can also lead to higher reaction rates and yields.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. The synthesis of this compound from decahydronaphthalen-1-ol and phenyl isocyanate is an addition reaction, which inherently has a high atom economy.

The theoretical atom economy for this reaction can be calculated as follows:

Molecular Weight of Decahydronaphthalen-1-ol (C₁₀H₁₈O): ~154.25 g/mol

Molecular Weight of Phenyl isocyanate (C₇H₅NO): ~119.12 g/mol

Molecular Weight of this compound (C₁₇H₂₃NO₂): ~273.37 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (273.37 / (154.25 + 119.12)) x 100 = 100%

This calculation demonstrates that, in principle, this synthetic route is highly efficient in terms of atom utilization.

Table 2: Application of Green Chemistry Principles in Carbamate Synthesis

Green Principle Application in Carbamate Synthesis Example Reported Yield (%)
Use of Renewable Feedstocks/Reagents Utilization of CO₂ as a C1 source Synthesis from alcohol, amine, and CO₂ Good to Excellent
Use of Recyclable Catalysts Employment of polymer-supported catalysts PS-DBU catalyzed synthesis up to 95 (recyclable)
Solvent-Free Reactions Conducting the synthesis without a solvent Neat reaction of alcohol and isocyanate Often High
High Atom Economy Addition reaction with minimal byproducts Decahydronaphthalen-1-ol + Phenyl isocyanate 100% (Theoretical)

Stereochemical Analysis and Conformational Landscapes of Decahydronaphthalen 1 Yl Phenylcarbamate

Configurational Isomerism in Decahydronaphthalen-1-yl Phenylcarbamate

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. For this compound, this isomerism is centered on the stereochemistry of the decahydronaphthalene (B1670005) ring fusion and the chiral centers within the molecule.

Elucidation of cis- and trans-Decahydronaphthalene Stereoisomerism

The parent ring system, decahydronaphthalene, commonly known as decalin, is a bicyclic alkane consisting of two fused six-membered rings. chemistnotes.comwikipedia.org The fusion of these two rings can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. chemistnotes.commasterorganicchemistry.com These isomers are diastereomers, meaning they are non-interconvertible, non-mirror-image stereoisomers. chemistrysteps.comyale.edu

The stereochemical difference arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons (the carbons shared by both rings). pressbooks.pub

In trans-decalin , the two bridgehead hydrogens are on opposite sides of the plane. chemistrysteps.comlibretexts.org This configuration is achieved when the two rings are fused using two equatorial bonds. libretexts.orgyoutube.com The resulting structure is relatively flat and more rigid than its cis counterpart. masterorganicchemistry.com

Both isomers accommodate the preference of six-membered rings to adopt a strain-free chair conformation. chemistnotes.commasterorganicchemistry.comlibretexts.org The existence of these two distinct, stable isomers is a direct consequence of the puckered, non-planar nature of cyclohexane (B81311) rings. libretexts.orgdalalinstitute.com

Assignment of Absolute and Relative Configurations

The terms cis and trans describe the relative configuration of the decahydronaphthalene ring fusion. The introduction of the phenylcarbamate substituent at the C-1 position creates at least one new chiral center, necessitating the assignment of absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com

The assignment process involves these steps:

Prioritization : The four groups attached to the chiral center (e.g., C-1) are ranked based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority. youtube.comyoutube.com For this compound, the oxygen of the carbamate (B1207046) would likely be priority #1, and the hydrogen on C-1 would be priority #4. The two carbon paths of the ring system would be prioritized by moving along the chains until a point of difference is found. youtube.com

Orientation : The molecule is oriented so that the lowest priority group (priority #4) points away from the viewer. masterorganicchemistry.comyoutube.com

Determination : The direction traced from priority #1 to #2 to #3 is determined. A clockwise path is assigned the (R) configuration (rectus), while a counter-clockwise path is assigned the (S) configuration (sinister). masterorganicchemistry.comyoutube.com

The presence of the phenylcarbamate group on the decalin framework results in multiple stereoisomers, each defined by the combination of the ring fusion geometry (cis or trans) and the absolute configuration (R or S) at each chiral center. For example, one could have (cis)-(1R, ...)-decahydronaphthalen-1-yl phenylcarbamate. It is important to note that while unsubstituted trans-decalin is achiral (possessing a center of symmetry), and cis-decalin is effectively achiral due to rapid conformational inversion into its mirror image, substitution at C-1 renders both scaffolds chiral. chemistnotes.comwikipedia.orgdalalinstitute.com

Conformational Analysis of the Decahydronaphthalene Ring System in the Carbamate Context

Conformational analysis explores the different spatial arrangements of a molecule that arise from rotations about single bonds. The conformational landscape of this compound is dominated by the behavior of the decalin ring system.

Chair-Chair Interconversions and Energetics in Decahydronaphthalen-1-yl Derivatives

The conformational flexibility of the decalin isomers is markedly different:

cis-Decalin : This isomer is conformationally mobile and can undergo a chair-chair interconversion, often called a ring flip. libretexts.orgdalalinstitute.com This process, which has an energy barrier of approximately 14 kcal/mol, interconverts the two chair conformations of both rings simultaneously. libretexts.org For a substituted derivative like this compound, this ring flip would convert an equatorial substituent to an axial one, and vice versa. libretexts.org The two resulting conformers are generally unequal in energy, with the conformer having the bulky phenylcarbamate group in the equatorial position being significantly more stable.

trans-Decalin : This isomer is conformationally "locked" or rigid. masterorganicchemistry.comdalalinstitute.comslideshare.net The geometry of the trans-fused ring system, where the rings are joined by two equatorial bonds, prevents the chair-chair interconversion. yale.edu Attempting a ring flip would introduce an insurmountable amount of ring strain. masterorganicchemistry.com Consequently, a substituent on a trans-decalin ring is fixed in either an axial or equatorial position. libretexts.org

Energetically, trans-decalin is more stable than cis-decalin by approximately 2.0–2.7 kcal/mol. libretexts.orgslideshare.net This stability difference is attributed to unfavorable steric interactions present in the bent structure of the cis isomer. masterorganicchemistry.comlibretexts.org

Torsional Strain and Steric Interactions within this compound Conformations

The relative stabilities of the various isomers and conformers are determined by the sum of their internal strains, primarily torsional and steric strain.

Torsional strain arises from the repulsion between electrons in bonds on adjacent atoms. In the decalin system, this is primarily analyzed through gauche-butane interactions. The more stable trans-decalin is free of any additional gauche interactions beyond those inherent to a standard cyclohexane chair. yale.edu In contrast, the cis-decalin conformer possesses three additional gauche-butane interactions, which contribute to its higher energy content. slideshare.netpressbooks.pub

Steric strain results from non-bonded atoms being forced into close proximity, causing repulsion between their electron clouds. youtube.com

In cis-decalin, the concave shape leads to unfavorable non-bonded interactions. libretexts.org

When a phenylcarbamate substituent is placed in an axial position on the cis-decalin ring, it experiences significant steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). yale.edupressbooks.pub These interactions are energetically costly and strongly disfavor the axial conformation.

The following table summarizes the key energetic penalties in the most stable conformers of the decalin isomers.

Isomer/ConformerKey Strain InteractionsRelative Stability
trans-Decalin No significant additional strain beyond standard chair cyclohexane.Most stable
cis-Decalin 3 additional gauche-butane interactions; non-bonded interactions in the concave region.Less stable by ~2.7 kcal/mol
Axial-substituted cis-Decalin 3 gauche-butane interactions + two 1,3-diaxial interactions with the substituent.Least stable conformer
Equatorial-substituted cis-Decalin 3 gauche-butane interactions; substituent avoids 1,3-diaxial strain.More stable than axial conformer

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Rotameric Analysis of the Phenylcarbamate Moiety

Beyond the conformation of the ring system, the phenylcarbamate side chain also exhibits conformational isomerism. Due to the partial double-bond character of the C–N bond in carbamates, rotation around this bond is restricted. nih.govnih.gov This restricted rotation gives rise to distinct rotational isomers, or rotamers , typically referred to as syn and anti conformers.

For N-phenylcarbamates, the energy barrier to this rotation is approximately 12.5 kcal/mol. nih.govresearchgate.net This barrier is low enough to allow for interconversion at room temperature, but often slow enough to allow for the observation of distinct rotamers by techniques like NMR spectroscopy at lower temperatures. nih.govnih.gov The bulky decahydronaphthyl group, acting as a substituent on the nitrogen, would be expected to influence both the rotational energy barrier and the equilibrium population of the syn and anti rotamers due to steric effects.

Stereochemical Dynamics and Interconversion Barriers

The stereochemical dynamics of this compound are primarily dictated by the conformational behavior of the decahydronaphthalene (decalin) core and the rotational freedom of the phenylcarbamate substituent. The decalin system can exist as two diastereomers, cis-decalin and trans-decalin, each presenting a unique conformational landscape that is further influenced by the substituent at the C-1 position.

The trans-isomer of decalin is a conformationally rigid system. The two six-membered rings are fused in a chair-chair conformation, which prevents ring inversion. Consequently, a substituent on the trans-decalin ring is locked into either an axial or equatorial position. In the case of this compound, the bulky phenylcarbamate group would strongly favor the equatorial position to minimize steric strain arising from 1,3-diaxial interactions with the axial hydrogens on the same ring. The energy difference between the equatorial and axial conformers is significant for large substituents, effectively making the equatorial conformer the overwhelmingly dominant species at room temperature.

In contrast, the cis-decalin isomer is conformationally flexible and can undergo a ring inversion process where both chair rings flip simultaneously. This inversion interconverts axial and equatorial positions. For an unsubstituted cis-decalin, this ring flip has a known energy barrier of approximately 14 kcal/mol. libretexts.org In the case of cis-decahydronaphthalen-1-yl phenylcarbamate, the phenylcarbamate substituent can exist in either an equatorial or an axial orientation, and these two conformers will be in dynamic equilibrium.

The presence of the bulky substituent at the 1-position is also anticipated to influence the energy barrier for the ring inversion of the cis-isomer. Generally, bulky substituents can increase the energy of the transition state of the ring flip, thus raising the interconversion barrier.

In addition to the conformational dynamics of the decalin ring, the phenylcarbamate moiety itself possesses rotational freedom. The key rotational barrier is around the C-N bond of the carbamate linkage. For N-phenylcarbamates, this rotational barrier is approximately 12.5 kcal/mol. nih.gov This rotation leads to the existence of syn and anti rotamers, which may interconvert at a rate that is observable by dynamic NMR spectroscopy at low temperatures. The interplay between the decalin ring inversion and the carbamate C-N bond rotation could lead to a complex potential energy surface with multiple local minima and transition states.

Interconversion ProcessIsomerEstimated Energy Barrier (kcal/mol)Notes
Ring Inversion (axial-equatorial interconversion)cis-decalin>14The barrier is expected to be higher than that of unsubstituted cis-decalin due to the presence of the bulky phenylcarbamate substituent. The equilibrium strongly favors the equatorial conformer.
C-N Bond Rotation (syn/anti rotamer interconversion)Both~12.5This barrier is characteristic of N-phenylcarbamates and may allow for the observation of distinct rotamers at low temperatures.
Chair-Chair Interconversiontrans-decalinProhibitively highThe rigid nature of the trans-decalin ring system prevents ring flipping. The phenylcarbamate substituent is effectively locked in the equatorial position.

Table 1: Estimated Energy Barriers for Stereochemical Interconversions in this compound

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Decahydronaphthalen 1 Yl Phenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is the most powerful tool for determining the molecular structure of Decahydronaphthalen-1-yl phenylcarbamate in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity between atoms, and the dynamic processes the molecule undergoes.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons. However, due to the complexity of the decahydronaphthalene (B1670005) (decalin) moiety, significant signal overlap is expected. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons within the fused ring system and within the phenyl ring, allowing for the tracing of the aliphatic and aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the carbon signals of the decalin and phenyl rings based on the less congested proton spectrum.

The expected chemical shifts are based on the analysis of its constituent parts. The decalin protons and carbons would appear in the aliphatic region, while the phenyl group signals would be in the aromatic region. The carbamate (B1207046) functionality would influence the chemical shifts of the adjacent C1-proton and the carbonyl carbon. chemicalbook.comorientjchem.orgchemicalbook.com

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Decahydronaphthalene CH, CH₂0.8 - 2.020 - 50
Decahydronaphthalene C1-H (attached to oxygen)~3.5 - 4.5~70 - 80
Aromatic C-H (Phenyl)7.0 - 7.6118 - 140
Carbamate N-H~6.5 - 8.0 (broad)-
Carbamate C=O-~153 - 155

Variable temperature (VT) NMR experiments are essential for probing the dynamic conformational processes in this compound. nd.edu

The decalin system can exist as two distinct geometric isomers: cis-decalin and trans-decalin.

In the case of a cis-fused ring system, the molecule is conformationally mobile and undergoes a ring-flipping process. masterorganicchemistry.comnih.gov By lowering the temperature, this process can be slowed on the NMR timescale, leading to the decoalescence of averaged signals into distinct signals for the axial and equatorial protons of each conformer. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier to this inversion, which for cis-decalin itself is approximately 12.6 kcal/mol. masterorganicchemistry.com

The trans-decalin isomer is a rigid, conformationally locked system and would not exhibit this ring-flipping behavior. dalalinstitute.com

Another dynamic process is the restricted rotation around the carbamate C–N bond, which has partial double-bond character. This can lead to the presence of syn and anti rotamers. acs.org VT NMR can be used to determine the rotational energy barrier. For a typical N-phenylcarbamate, this barrier is around 12.5 kcal/mol. acs.orgnih.gov As the temperature is raised, the distinct signals for the two rotamers would broaden, coalesce into a single broad peak, and finally sharpen to a time-averaged signal.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous information about the molecular structure and packing of this compound in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. nih.govmdpi.com If a suitable single crystal of a stereoisomer can be grown, SCXRD analysis yields a precise three-dimensional model of the molecule. This analysis would definitively establish:

Relative Stereochemistry: The configuration at all stereocenters, confirming whether the decalin ring fusion is cis or trans and the orientation of the phenylcarbamate substituent.

Molecular Conformation: The precise conformation adopted in the crystal, such as the chair conformation of the six-membered rings.

Bond Parameters: Accurate measurements of all bond lengths, bond angles, and torsion angles. acs.org

Supramolecular Structure: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the carbamate N-H donor and the C=O oxygen acceptor of a neighboring molecule. researchgate.net

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Atomic Coordinates (x, y, z)Precise 3D position of each atom
Bond Lengths & AnglesGeometric details of the molecular structure
Intermolecular ContactsDetails of hydrogen bonding and other non-covalent interactions

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of a bulk polycrystalline sample. acs.org Instead of a single crystal, a fine powder of the material is analyzed to generate a characteristic diffraction pattern. jst.go.jp PXRD is primarily used to:

Identify Crystalline Phases: The resulting diffractogram (a plot of intensity vs. diffraction angle 2θ) serves as a unique "fingerprint" for a specific crystalline form. This is crucial for studying polymorphism, where a compound can exist in multiple crystal structures with different physical properties. cambridge.orgresearchgate.net

Assess Purity: It can be used to verify the phase purity of a bulk sample, as the presence of a different crystalline impurity would result in additional peaks in the pattern. researchgate.net

Monitor Transformations: PXRD is used to monitor changes in the crystalline form during manufacturing or storage. cambridge.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jascoinc.com The absorption of IR radiation or the scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups, making these techniques excellent for qualitative analysis. scholarsresearchlibrary.comresearchgate.net

For this compound, the spectra would be dominated by characteristic vibrations from its three main components: the decalin skeleton, the phenyl ring, and the carbamate linkage.

Carbamate Group: This group gives rise to some of the most distinct bands. The N-H stretching vibration appears as a sharp to medium band around 3300-3400 cm⁻¹. oup.commsu.edu The carbonyl (C=O) stretching vibration results in a very strong and sharp absorption band, typically between 1700-1730 cm⁻¹ for phenylcarbamates. oup.comnih.govlibretexts.org C-N and C-O stretching vibrations are also observable in the fingerprint region.

Decahydronaphthalene Group: The C-H stretching vibrations of the numerous CH₂ and CH groups in the saturated rings will produce strong bands in the 2850-2960 cm⁻¹ region. scholarsresearchlibrary.comnist.gov CH₂ bending (scissoring) vibrations are expected around 1450 cm⁻¹.

Phenyl Group: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
N-H StretchCarbamate3300 - 3400Medium
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium to Weak
Aliphatic C-H StretchDecahydronaphthalene2850 - 2960Strong
C=O StretchCarbamate1700 - 1730Very Strong
C=C Ring StretchPhenyl Ring1450 - 1600Medium to Weak
C-H Bend (Scissoring)Decahydronaphthalene~1450Medium
C-O StretchCarbamate1200 - 1250Strong

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule is expected to form a molecular ion (M•+). The subsequent fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The fragmentation pathways are anticipated to involve cleavages within both the carbamate linker and the decahydronaphthalene ring system.

A primary fragmentation pathway for carbamates involves the cleavage of the C-O bond of the ester group. For this compound, this would lead to the formation of a decahydronaphthyl cation and a phenylcarbamate radical, or vice versa. Another significant fragmentation common to carbamates is the cleavage of the N-C bond, which can lead to the formation of ions corresponding to the phenyl isocyanate radical cation and a decahydronaphthalene radical.

Rearrangement reactions are also common in the mass spectrometry of carbamates. A notable rearrangement could involve the transfer of a hydrogen atom from the decahydronaphthyl group to the carbamate nitrogen, followed by cleavage to produce a neutral decahydronaphthalene molecule and a protonated phenylcarbamic acid ion.

The decahydronaphthalene moiety itself is expected to undergo characteristic fragmentation. Saturated cyclic systems like decahydronaphthalene tend to fragment through a series of ring cleavages and eliminations of small neutral molecules such as ethene and propene. This would result in a cluster of peaks at lower m/z values.

Based on these established fragmentation principles for carbamates and cyclic alkanes, a proposed fragmentation scheme for this compound can be constructed. The following table outlines the expected key fragment ions, their mass-to-charge ratios, and their proposed structures.

m/zProposed Fragment IonFragmentation Pathway
259[C17H21NO2]•+Molecular Ion (M•+)
138[C10H18]•+Cleavage of the O-C(decahydronaphthyl) bond with charge retention on the decahydronaphthalene moiety.
121[C7H7NO]•+Cleavage of the O-C(decahydronaphthyl) bond with charge retention on the phenylcarbamoyl moiety.
119[C7H5NO]•+Formation of phenyl isocyanate radical cation following rearrangement.
93[C6H7N]•+Formation of aniline (B41778) radical cation through rearrangement and cleavage.
77[C6H5]+Loss of the carbamate group to form a phenyl cation.

The analysis of these characteristic fragments provides a molecular fingerprint, enabling the confirmation of the presence of both the decahydronaphthalene and phenylcarbamate structural units within the parent molecule. High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental composition of each fragment, lending greater confidence to the structural assignments.

Computational Chemistry and Theoretical Investigations of Decahydronaphthalen 1 Yl Phenylcarbamate

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules like Decahydronaphthalen-1-yl phenylcarbamate.

Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G*, is the first step in any computational analysis. This process identifies the lowest energy arrangement of atoms, providing key structural parameters. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The decalin moiety's cis and trans isomers, along with the axial and equatorial positions of the carbamate (B1207046) substituent, would result in multiple stable conformers, each with a distinct geometry.

Electronic structure analysis follows optimization. This includes examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A larger gap suggests higher stability. The distribution of these frontier orbitals would indicate likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the carbamate, while the LUMO would likely be centered on the phenyl ring and the carbonyl carbon.

Table 1: Predicted Structural Parameters for a Representative Conformer of this compound

Parameter Predicted Value
C=O Bond Length ~1.22 Å
N-C (carbonyl) Bond Length ~1.36 Å
O-C (decalin) Bond Length ~1.45 Å
C-N-H Bond Angle ~118°

Note: These are typical values for similar carbamate structures and would be precisely calculated for each specific isomer and conformer of the target molecule.

The structural complexity of the decahydronaphthalene (B1670005) ring system makes conformational analysis crucial. The trans-decalin system is rigid, while the cis-decalin system can undergo ring-flipping. The phenylcarbamate group can be attached in either an axial or equatorial position on the C1 carbon.

DFT calculations are used to determine the relative energies of these different conformers. By calculating the single-point energy of each optimized geometry, a potential energy landscape can be constructed. This landscape reveals the most stable conformer (the global minimum) and the energy barriers between different conformations. It is generally expected that conformers with the bulky phenylcarbamate group in an equatorial position would be lower in energy and thus more populated at equilibrium due to reduced steric hindrance.

DFT is also instrumental in studying the mechanism of carbamate formation, typically from an alcohol (decahydronaphthalen-1-ol) and an isocyanate (phenyl isocyanate). Computational chemists can model the reaction pathway, identifying the transition state structure—the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. This is particularly useful for sampling the vast conformational space of the flexible cis-decalin isomer and observing transitions between different energy minima.

Force Field Development and Molecular Mechanics Calculations for Larger Systems

For very large systems or long simulation times, quantum mechanical methods become computationally expensive. Molecular Mechanics (MM), which uses classical physics-based force fields, offers a faster alternative. A force field is a set of parameters that define the potential energy of the molecule as a function of its atomic coordinates. While general force fields like AMBER or CHARMM exist, developing a specific force field for this compound by fitting parameters to high-level DFT data would yield more accurate results for large-scale simulations, such as studying its interactions with other molecules or materials.

Cheminformatics and Machine Learning Applications in Structural Prediction and Reactivity

Cheminformatics and machine learning (ML) are emerging as powerful tools in computational chemistry. By training ML models on large datasets of known molecules and their properties, it is possible to predict characteristics of new molecules like this compound. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict its biological activity based on calculated molecular descriptors. ML models could also be trained to rapidly predict DFT-level properties like reaction energies or conformational preferences, accelerating the discovery and design process.

Chromatographic and Enantioseparation Strategies for Decahydronaphthalen 1 Yl Phenylcarbamate

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-performance liquid chromatography stands as a versatile and widely used technique for the separation, quantification, and purification of decahydronaphthalen-1-yl phenylcarbamate. The selection of the appropriate chromatographic mode, stationary phase, and mobile phase is critical for achieving optimal resolution and purity.

Reversed-Phase (RP) HPLC: In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18-bonded silica (B1680970) gel column is a common choice. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound. RP-HPLC is particularly useful for the analysis of samples in aqueous matrices and is a robust technique for routine quality control. The separation of various carbamate (B1207046) insecticides has been successfully achieved using C18 columns with acetonitrile-water mobile phases. researchgate.netthermofisher.com

Normal-Phase (NP) HPLC: Normal-phase chromatography utilizes a polar stationary phase, such as silica or alumina, and a nonpolar mobile phase. This mode is well-suited for the separation of isomers and for preparative chromatography due to the volatility of the organic solvents used, which simplifies sample recovery. For this compound, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) would be appropriate. NP-HPLC can offer different selectivity compared to RP-HPLC and may be advantageous for resolving impurities with similar hydrophobicity to the target compound.

The resolution of chromatographic peaks is dependent on several factors that can be fine-tuned to achieve the desired separation.

Mobile Phase Optimization:

Solvent Composition: The ratio of strong to weak solvents in the mobile phase directly influences the retention time and selectivity. In RP-HPLC, adjusting the water/acetonitrile ratio will alter the elution profile. In NP-HPLC, modifying the hexane/isopropanol ratio serves the same purpose.

Additives: The addition of small amounts of modifiers to the mobile phase can significantly improve peak shape and resolution. For example, in RP-HPLC, adding a buffer can control the pH and the ionization state of the analyte, although for a neutral compound like this compound, this is less critical. In chiral separations, acidic or basic additives can influence enantioselectivity. researchgate.net

Flow Rate and Temperature: Optimizing the flow rate can enhance column efficiency. Temperature control can also affect selectivity and analysis time.

Stationary Phase Selection:

Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency and faster analysis times, which is characteristic of ultra-high-performance liquid chromatography (UHPLC).

Pore Size: The pore size of the stationary phase should be appropriate for the size of the analyte molecule to ensure good interaction.

Bonded Phase Chemistry: Beyond standard C18 phases in RP-HPLC, other options like C8, phenyl, or cyano phases can provide alternative selectivities. In NP-HPLC, different polar functional groups on the stationary phase can be explored.

Below is an interactive data table summarizing typical starting conditions for HPLC analysis of carbamate compounds, which can be adapted for this compound.

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Silica (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile/Water (e.g., 67:33 v/v)n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 205 nmUV at 230 nm
Temperature 25 °C25 °C

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Due to the presence of multiple chiral centers in the decahydronaphthalene (B1670005) ring system, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is indispensable for their separation and quantification.

Chiral stationary phases are the cornerstone of enantioselective chromatography. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) with phenylcarbamate derivatives, are among the most versatile and widely used for a broad range of chiral compounds. nih.govmdpi.com

For the separation of this compound, CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent candidates. The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The phenylcarbamate group on the analyte itself can play a significant role in these interactions. Cyclodextrin-based CSPs, especially those derivatized with phenylcarbamates, also demonstrate broad enantioselectivity and could be effective. nih.govnih.gov

The elution order of enantiomers can sometimes be reversed by changing the chiral stationary phase or the mobile phase composition. chromatographyonline.com Understanding the factors that influence elution order is crucial for method development and for isolating a specific enantiomer.

Strategies to Enhance Resolution:

Mobile Phase Modifiers: The choice of alcohol (e.g., isopropanol, ethanol) as a polar modifier in normal-phase mode can significantly impact enantioselectivity. The addition of small amounts of acidic or basic additives can also improve resolution by altering the interactions between the analyte and the CSP. researchgate.net

Temperature: Temperature can have a profound effect on chiral separations. Lowering the temperature often increases the separation factor (α) but also increases retention times and peak broadening. Therefore, an optimal temperature must be determined.

Flow Rate: Reducing the flow rate can lead to better resolution, but at the cost of longer analysis times.

The following table provides a hypothetical example of chiral separation parameters for this compound based on common practices for similar compounds.

ParameterChiral HPLC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/2-Propanol (90:10 v/v)
Flow Rate 0.5 mL/min
Detection UV at 230 nm
Temperature 20 °C

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar carbamate group, GC analysis can be made possible through derivatization.

Derivatization can be employed to convert the carbamate into a more volatile and thermally stable analogue. For instance, hydrolysis of the carbamate followed by silylation of the resulting decahydronaphthol could be a viable strategy.

The separation in GC would be performed on a capillary column with a suitable stationary phase, such as a nonpolar polydimethylsiloxane (B3030410) phase or a more polar polyethylene (B3416737) glycol phase. The choice of the stationary phase will depend on the polarity of the derivative. Detection can be achieved using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). While GC is not the primary technique for the analysis of the intact molecule, it can be a valuable tool for specific applications, such as the analysis of related impurities or degradation products.

Supercritical Fluid Chromatography (SFC) for Efficient Separations

A comprehensive review of scientific literature yielded no specific studies detailing the enantioseparation of this compound using Supercritical Fluid Chromatography (SFC). Therefore, no specific research findings or data tables for this compound can be presented. However, this section will describe the principles and general strategies of SFC that would be applied for the efficient chiral separation of a compound like this compound, based on established practices in the field.

Supercritical fluid chromatography is a powerful technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). nih.govnih.gov CO₂ is favored due to its mild critical temperature (31°C) and pressure (73 bar), non-toxicity, and non-flammability. uva.es The primary advantage of SFC in chiral separations lies in its ability to achieve high-efficiency separations in shorter timeframes compared to traditional high-performance liquid chromatography (HPLC). uva.eschromatographyonline.com This is attributed to the low viscosity and high diffusivity of supercritical fluids, which allow for the use of higher flow rates without a significant loss in resolution. uva.es

For the enantioseparation of a carbamate derivative such as this compound, the selection of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose with phenylcarbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are the most widely used and successful for a broad range of chiral compounds in SFC. chromatographyonline.com The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential interaction of the two enantiomers with the chiral selector.

The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small percentage of an organic modifier, such as an alcohol (methanol, ethanol, or isopropanol). chromatographyonline.com The addition of a modifier is necessary to increase the solvent strength of the mobile phase and to ensure the elution of moderately polar to polar compounds. The type and concentration of the modifier can significantly influence the retention and enantioselectivity of the separation. For a compound like this compound, a systematic screening of different alcohol modifiers at varying concentrations would be the initial step in method development.

Other operational parameters that are optimized to achieve baseline separation of the enantiomers include:

Back Pressure: This parameter influences the density and solvating power of the supercritical fluid mobile phase. Higher back pressures generally lead to shorter retention times.

Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analyte and the stationary phase. Its effect on enantioselectivity can be complex and is often evaluated on a case-by-case basis.

Flow Rate: As mentioned, SFC allows for higher flow rates, which can significantly reduce analysis time.

A typical method development workflow for the chiral separation of this compound using SFC would involve an initial screening of several polysaccharide-based CSPs with a generic gradient of a modifier in CO₂. Once a promising CSP is identified, further optimization of the modifier type and concentration, back pressure, and temperature would be performed to maximize the resolution between the enantiomers while minimizing the analysis time. The use of automated multi-column screening systems has become a common practice to expedite this process in pharmaceutical analysis. nih.gov

While specific experimental data for this compound is not available, the principles of SFC make it a highly suitable and efficient technique for its chiral separation.

Advanced Research Contexts and Potential in Chemical Systems

Decahydronaphthalen-1-yl Phenylcarbamate as a Probe for Conformational Studies

The decalin ring system is a cornerstone of stereochemical and conformational analysis. It exists as two non-interconvertible diastereomers: cis-decalin and trans-decalin. masterorganicchemistry.comdalalinstitute.com These isomers possess markedly different conformational properties that can be exploited when the ring system is functionalized. libretexts.org By attaching a phenylcarbamate group to the 1-position, the resulting molecule becomes an excellent probe for investigating the influence of a fixed or flexible scaffold on the behavior of a functional group.

Trans-Decalin Derivatives : The trans isomer is conformationally "locked," meaning it cannot undergo the "ring-flip" common to cyclohexane (B81311) systems. masterorganicchemistry.comdalalinstitute.comiitk.ac.in This rigidity fixes any substituent, such as the phenylcarbamate group, into either a permanent axial or equatorial position. quora.com This allows researchers to isolate and study the distinct properties (e.g., reactivity, spectroscopic signature, intermolecular interactions) associated with a specific, unchanging spatial orientation. youtube.com

Cis-Decalin Derivatives : In contrast, the cis isomer is flexible and can undergo ring inversion, allowing a substituent to interconvert between axial and equatorial conformations. libretexts.orgchemistrysteps.com The rate of this inversion and the equilibrium between conformers can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.com

The phenylcarbamate moiety itself provides useful spectroscopic handles. The N-H and C=O groups have characteristic vibrational frequencies in Infrared (IR) spectroscopy, and their precise positions can reveal information about hydrogen bonding and local electronic environment. researchgate.net Advanced techniques like Vibrational Circular Dichroism (VCD), which is sensitive to the three-dimensional arrangement of atoms, can be used to determine the absolute configuration and conformational preferences of chiral decalin carbamate (B1207046) derivatives. nih.govwikipedia.orgnih.gov The combination of a well-defined, rigid or flexible scaffold with a spectroscopically active functional group makes this compound a powerful tool for fundamental conformational studies.

Table 1: Conformational Properties of Decalin Isomers

Feature cis-Decalin trans-Decalin
Ring Junction Axial and Equatorial Di-equatorial
Shape Bent or "tent-like" masterorganicchemistry.com Relatively flat masterorganicchemistry.com
Conformational Flexibility Flexible (undergoes ring-flipping) libretexts.org Rigid (conformationally locked) masterorganicchemistry.comdalalinstitute.com
Relative Stability Less stable pressbooks.publibretexts.org More stable (by ~2.7 kcal/mol) iitk.ac.in
Symmetry Chiral (though rapid flipping can lead to a racemic mixture) dalalinstitute.com Achiral (possesses a center of inversion) dalalinstitute.com
Substituent Orientation Interconverts between axial and equatorial libretexts.org Fixed in either an axial or equatorial position quora.com

Integration into Novel Chemical Systems or Material Precursors

The structural features of this compound make it an intriguing candidate as a monomer or modifying agent in polymer science. Carbamates are a known class of polymer backbones used to create sequence-defined, functional materials. nih.govchemrxiv.org

The introduction of the bulky and rigid decalin unit into a polymer chain could impart several desirable properties:

Increased Rigidity and Thermal Stability : The non-flexible nature of the trans-decalin scaffold can reduce the rotational freedom of polymer chains, potentially leading to materials with higher glass transition temperatures (Tg) and improved thermal stability.

Control of Morphology : The defined stereochemistry of the decalin unit can be used to influence the packing and morphology of polymer chains, leading to materials with tailored mechanical or optical properties.

Hydrophobicity : The saturated hydrocarbon structure of the decalin ring would increase the hydrophobicity of the resulting material, which could be useful in coatings or membranes.

Carbamate-functional polymers are synthesized through various methods, including the reaction of cyclic carbonates with amines or through transcarbamoylation processes. google.comgoogle.com Decahydronaphthalen-1-ol could be converted into a suitable monomer (e.g., a cyclic carbonate or an acrylate) and then copolymerized with other monomers. The resulting polymer, bearing decalin side-chains, could then be further functionalized. The phenylcarbamate group itself can participate in hydrogen bonding, which can influence polymer chain interactions and material properties.

Exploration in Catalysis or Supramolecular Chemistry Research

The design of molecules that can selectively bind to other ions or molecules (host-guest chemistry) is a central theme in supramolecular chemistry and has applications in catalysis and sensing. This compound possesses features that make it an attractive scaffold for such research.

Hydrophobic Cavity : The decalin ring is a bulky, rigid, and hydrophobic scaffold. It can be used to create a well-defined molecular cleft or cavity for binding nonpolar guest molecules.

Hydrogen Bonding Site : The carbamate functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). aip.orgnih.gov This allows it to act as a specific recognition site for binding substrates or guests that have complementary hydrogen bonding capabilities. nd.edu

By synthesizing derivatives of this molecule, for example by attaching two such units to a central linker, one could create a molecular "tweezer" or receptor. The decalin units would form the walls of the binding pocket, providing steric definition, while the carbamate groups would line the interior, providing specific interaction sites. Such a system could be explored as a receptor for biologically relevant molecules or as a ligand to encapsulate and stabilize a metal catalyst, potentially influencing the catalyst's selectivity by creating a defined chiral environment.

Foundational Research for Structure-Reactivity Relationship Studies

Understanding how a molecule's three-dimensional structure affects its chemical reactivity is a fundamental goal of physical organic chemistry. Because its conformational properties are so well-defined, this compound is an ideal model system for such studies.

By using the conformationally locked trans-decalin isomer, researchers can synthesize two distinct compounds: one where the phenylcarbamate group is fixed in an axial position and one where it is fixed equatorially. The reactivity of these two isomers can then be compared under identical conditions. For example, one could measure the rate of hydrolysis of the carbamate group. Any difference in reaction rate between the axial and equatorial isomers would be directly attributable to their different steric environments and, potentially, different ground-state energies. fiveable.me

Such experiments can provide quantitative data on:

Steric Hindrance : How an axial versus equatorial position affects the accessibility of the carbamate's carbonyl group to an incoming nucleophile.

Stereoelectronic Effects : Whether the orientation of adjacent C-C or C-H bonds influences the stability of the reaction's transition state.

Neighboring Group Participation : If other functional groups on the decalin ring can interact with the carbamate group differently depending on its axial or equatorial placement.

These foundational studies help build predictive models that are crucial for designing more complex chemical systems, from catalysts to biologically active molecules.

Table 2: Hypothetical Structure-Reactivity Parameters for Investigation

Structural Feature Parameter to Investigate Potential Effect
Isomerism (cis vs. trans) Rate of carbamate hydrolysis The greater steric crowding in the cis isomer may hinder the approach of a reactant, slowing the reaction compared to the trans isomer.
Substituent Position (Axial vs. Equatorial) Equilibrium constant of a reaction at the carbamate The higher ground-state energy of an axial conformer could shift the equilibrium of a reaction. fiveable.me
Stereochemistry (R vs. S) Enantioselectivity in a catalyzed reaction A chiral decalin scaffold can create a chiral environment around a catalytic site, favoring the formation of one enantiomer of the product over the other.
Presence of Neighboring Groups Intramolecular reaction rates A nearby functional group could act as an internal catalyst or participant, with its effectiveness depending on its fixed distance and orientation relative to the carbamate.

Q & A

Basic: What are the standard methodologies for characterizing Decahydronaphthalen-1-yl phenylcarbamate in synthetic chemistry?

Answer:
Characterization typically involves a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., carbamate C=O stretching at ~1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) confirms molecular structure, with signals for the decahydronaphthalene ring protons (δ 1.2–2.5 ppm) and phenylcarbamate aromatic protons (δ 6.8–7.4 ppm). High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity (>95%) by detecting residual solvents or byproducts .

Advanced: How can factorial design optimize the synthesis of this compound?

Answer:
A 2³ factorial design evaluates three critical variables (e.g., reaction temperature, catalyst loading, and solvent ratio) to minimize experimental runs while maximizing yield. For example:

  • Variables: Temperature (60–100°C), catalyst (0.5–1.5 mol%), solvent (DMF:EtOH ratio 1:1–3:1).
  • Response Surface Methodology (RSM) models interactions, identifying optimal conditions. Statistical software (e.g., JMP or Design-Expert) validates significance (p < 0.05) of factors. This approach reduces resource consumption by 40–60% compared to one-factor-at-a-time optimization .

Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?

Answer:
Solid-phase extraction (SPE) coupled with HPLC-UV or LC-MS/MS is preferred for trace detection. For example:

  • SPE Sorbents: C18 or mixed-mode phases for hydrophilic-lipophilic balance.
  • LC Conditions: C18 column (5 µm, 150 mm), gradient elution (acetonitrile/water + 0.1% formic acid), retention time ~8.2 min.
  • Limit of Quantification (LOQ): 0.1 µg/L in water matrices. GC-MS with derivatization (e.g., BSTFA) may enhance volatility for gas-phase analysis .

Advanced: How to resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from metabolic differences. Methodological steps:

Metabolite Profiling: Use hepatic microsomes or recombinant CYP450 enzymes to identify oxidative metabolites (e.g., hydroxylated derivatives).

Cross-Species Comparison: Compare metabolic pathways in rodent vs. human liver S9 fractions.

Toxicokinetic Modeling: Integrate in vitro IC₅₀ values with physiologically based pharmacokinetic (PBPK) models to predict in vivo NOAEL.

Omics Validation: Transcriptomics (RNA-seq) or proteomics can highlight pathway-specific toxicity missed in traditional assays .

Advanced: What structural modifications enhance the antimicrobial activity of this compound analogs?

Answer:
Key modifications include:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) improve membrane penetration, increasing MIC values against Staphylococcus aureus (e.g., from 32 µg/mL to 8 µg/mL).
  • Carbamate Linker Replacement: Thiocarbamates or urea linkers enhance binding to bacterial enoyl-ACP reductase.
  • Cycloalkyl Additions: Decahydronaphthalene substitution with adamantyl groups improves lipophilicity (logP > 4.0), boosting activity against mycobacteria .

Advanced: How can computational modeling predict the hydrolytic stability of this compound under physiological conditions?

Answer:
Density functional theory (DFT) calculates hydrolysis transition states. For example:

  • Modeling Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Key Parameters: Activation energy (ΔG‡) for carbamate cleavage in aqueous pH 7.4.
  • Solvent Effects: Conductor-like Polarizable Continuum Model (CPCM) simulates aqueous environments. Results correlate with experimental half-life (t₁/₂) from stability studies in PBS buffer at 37°C .

Basic: What protocols assess the environmental persistence of this compound?

Answer:
OECD 307 guidelines are used for soil degradation studies:

  • Test System: Sterile vs. non-sterile soil (loamy sand, pH 6.5) incubated at 20°C.
  • Sampling: Extract residues at 0, 7, 30, and 60 days using acetonitrile:water (80:20).
  • Analysis: LC-MS/MS quantifies parent compound and metabolites (e.g., phenylurea).
  • DT₅₀ (Degradation Time): Typically 20–45 days, indicating moderate persistence .

Advanced: What challenges arise in scaling up this compound synthesis from lab to pilot plant?

Answer:
Key issues include:

  • Heat Transfer: Exothermic carbamate formation requires jacketed reactors with precise temperature control (±2°C).
  • Mass Transfer Limitations: Stirring speed (>300 rpm) and impeller design (e.g., Rushton turbine) ensure homogeneity in viscous DMF solutions.
  • Byproduct Formation: Pilot-scale GC-MS monitoring detects trace intermediates (e.g., naphthyl isocyanate), necessitating post-reaction quenching with aqueous HCl .

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